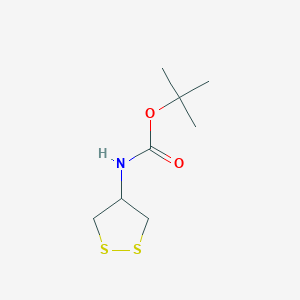

tert-butyl N-(1,2-dithiolan-4-yl)carbamate

Vue d'ensemble

Description

tert-Butyl N-(1,2-dithiolan-4-yl)carbamate is a chemical compound with the molecular formula C8H15NO2S2 and a molecular weight of 221.34 g/mol . It is characterized by the presence of a tert-butyl group, a carbamate group, and a 1,2-dithiolan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,2-dithiolan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dithiolane precursor under controlled conditions. One common method involves the use of concentrated sulfuric acid as a catalyst, where the mixture is stirred and filtered, followed by drying under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl N-(1,2-dithiolan-4-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiolan ring to thiol groups.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Applications De Recherche Scientifique

Introduction to tert-butyl N-(1,2-dithiolan-4-yl)carbamate

This compound is a compound with the molecular formula and a molar mass of 221.34 g/mol. This compound features a dithiolan moiety which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, where its derivatives have been explored for their biological activities. The presence of the dithiolan ring can enhance the pharmacological profile of compounds, making them suitable candidates for drug development.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of dithiolan compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been synthesized and tested against various bacterial strains, showcasing potential as antimicrobial agents .

Synthetic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecules.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Product Type |

|---|---|---|

| Amidation | Mild conditions | C–N bond formation |

| Cycloaddition | Diels-Alder reactions | Bicyclic compounds |

| Reduction | Catalytic hydrogenation | Alcohol derivatives |

Material Science

In material science, compounds like this compound are being investigated for their potential use in creating novel materials with specific electronic properties. The dithiolane structure can contribute to enhanced conductivity and stability in polymeric materials.

Case Study: Conductive Polymers

Recent studies have explored the incorporation of dithiolan-based compounds into polymer matrices to improve electrical conductivity. These materials show promise for applications in organic electronics and sensors .

Environmental Chemistry

The environmental impact of chemical compounds is a growing area of concern. This compound and its derivatives are being studied for their environmental behavior and degradation pathways.

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Biodegradability | Moderate degradation observed |

| Toxicity Assessment | Low toxicity in aquatic organisms |

Mécanisme D'action

The mechanism of action of tert-butyl N-(1,2-dithiolan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s dithiolan ring can interact with thiol groups in proteins, potentially modulating their activity. Additionally, the carbamate group can form hydrogen bonds with biological molecules, influencing their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to tert-butyl N-(1,2-dithiolan-4-yl)carbamate include:

- This compound analogs with different substituents on the dithiolan ring.

- Compounds with similar carbamate groups but different ring structures, such as tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride .

Uniqueness

The uniqueness of this compound lies in its combination of a tert-butyl group, a carbamate group, and a 1,2-dithiolan ring. This unique structure imparts specific chemical properties and reactivity patterns that are not observed in other similar compounds .

Activité Biologique

tert-butyl N-(1,2-dithiolan-4-yl)carbamate is a compound of interest in various fields, particularly in biochemistry and medicinal chemistry. Its unique structure, featuring a dithiolan ring and a carbamate group, allows for diverse interactions with biological molecules, making it a potential candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₇H₁₃NOS₂

- Molecular Weight : 189.32 g/mol

The presence of the dithiolan ring enables interactions with thiol groups in proteins, which can modulate their activity. The carbamate group contributes to the compound's ability to form hydrogen bonds with other biological molecules, influencing their function and stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Thiol Interactions : The dithiolan ring can interact with thiol groups in proteins, potentially altering enzymatic activities and signaling pathways.

- Hydrogen Bonding : The carbamate moiety facilitates hydrogen bonding with various biomolecules, which may enhance or inhibit specific biological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that compounds with dithiolane structures often exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage in various diseases .

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in neurodegenerative diseases. For example, it may act as an inhibitor of β-secretase, an enzyme implicated in Alzheimer’s disease pathology .

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Neuroprotective Effects

A study assessed the compound's ability to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. Results indicated that the compound significantly reduced cell death and inflammation markers such as TNF-α and IL-6 in vitro .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound derivatives were synthesized and tested against various bacterial strains. The results demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, suggesting potential applications in treating infections caused by resistant pathogens .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

tert-butyl N-(dithiolan-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S2/c1-8(2,3)11-7(10)9-6-4-12-13-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZSBFIOTUHZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.